molecular formula C18H14BrN3O3S B2483663 4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005305-27-0

4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2483663
CAS RN: 1005305-27-0
M. Wt: 432.29
InChI Key: LZHNTUYRBXNSQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those with methylsulfonyl and pyridazinyl substitutions, involves specific reactions tailored to introduce or modify functional groups to achieve the desired compound. For example, compounds with similarities to 4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide have been synthesized through reactions involving benzoylimino precursors and subsequent modifications. These processes often involve intermediate steps such as reduction, cyclocondensation, or substitution reactions to introduce the specific sulfonyl and bromo functional groups required for the final compound (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, particularly those with bromo and methylsulfonyl groups, is characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These techniques provide detailed insights into the arrangement of atoms, molecular geometry, and electronic structure. For instance, studies on similar compounds have detailed the crystal packing, hydrogen bonding, and other intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the compound (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives with bromo and methylsulfonyl groups participate in a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and electrophilic addition. These reactions are influenced by the electronic and steric properties of the substituents on the benzamide nucleus. The presence of the bromo group, for example, makes the compound susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The methylsulfonyl group, on the other hand, can affect the compound's acidity and its interactions with biological molecules (Sumangala et al., 2012).

Scientific Research Applications

Cardiotonic Activity

Research into 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which share structural motifs with the compound , has revealed their potential as cardiotonic agents. These compounds, including variants like 2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide, demonstrate significant cardiotonic effects. This suggests that modifications of the pyridazinone core structure, akin to the compound of interest, could yield valuable therapeutic agents for heart-related conditions (Wang et al., 2008).

Hedgehog Pathway Inhibition

Compounds structurally related to "4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide," such as vismodegib (GDC-0449), have been extensively studied for their role in inhibiting the Hedgehog signaling pathway. This pathway is crucial in the development of several cancers, and inhibitors like vismodegib have shown promise in clinical settings for treating conditions like metastatic basal cell carcinoma. The research underlines the importance of the methylsulfonyl benzamide moiety in targeting specific cellular pathways involved in cancer (Yue et al., 2011).

Heparanase Inhibition

A novel class of benzamide derivatives, including variations on the "4-bromo" theme, has been identified as effective heparanase inhibitors. These compounds have shown potential in inhibiting heparanase activity, which plays a significant role in tumor metastasis and angiogenesis. This suggests that modifications incorporating bromo and methylsulfonyl groups could be beneficial in developing anti-cancer therapies (Xu et al., 2006).

Antifungal Activity

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been investigated for their antifungal properties. These studies demonstrate the potential of bromo-benzamide compounds in developing treatments for fungal infections. The structural elements present in these compounds, particularly the bromo and hydroxy groups, are significant for their biological activity against fungi (Ienascu et al., 2018).

Metal Complex Formation

Research into 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives has explored their ability to form complexes with transition metals like Ni(II) and Cu(II). These complexes have been characterized and studied for various applications, indicating the versatility of bromo-benzamide derivatives in forming biologically relevant complexes (Binzet et al., 2009).

properties

IUPAC Name

4-bromo-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-10-9-16(21-22-17)13-3-2-4-15(11-13)20-18(23)12-5-7-14(19)8-6-12/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHNTUYRBXNSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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